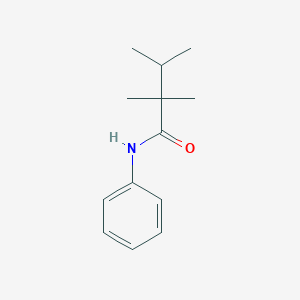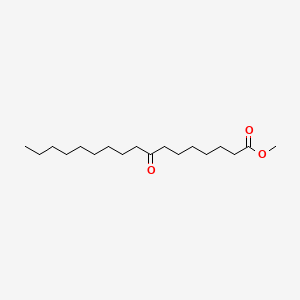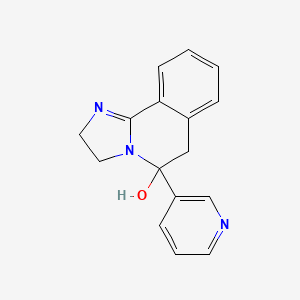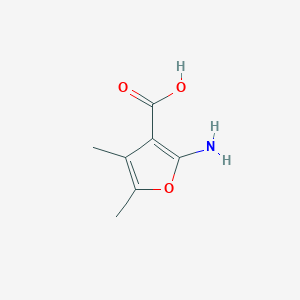
2,2,3-Trimethyl-N-phenyl-butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-N-phenyl-butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with three methyl groups and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-N-phenyl-butanamide typically involves the reaction of 2,2,3-trimethylbutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-N-phenyl-butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
科学的研究の応用
2,2,3-Trimethyl-N-phenyl-butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,3-Trimethyl-N-phenyl-butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2,3-Trimethylbutanamide: Lacks the phenyl group, resulting in different chemical and biological properties.
N-Phenylbutanamide: Lacks the additional methyl groups, affecting its reactivity and interactions.
2,2-Dimethyl-N-phenylbutanamide: Similar structure but with fewer methyl groups, leading to variations in its properties.
Uniqueness
2,2,3-Trimethyl-N-phenyl-butanamide is unique due to the presence of both the phenyl group and the three methyl groups, which confer specific steric and electronic effects
特性
CAS番号 |
58265-35-3 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
2,2,3-trimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)13(3,4)12(15)14-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |
InChIキー |
ZJPKXFOXZPWWMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)




![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)

![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)

